molecular formula C6H8BrN B2670899 1-(Bromomethyl)cyclobutane-1-carbonitrile CAS No. 1909337-42-3

1-(Bromomethyl)cyclobutane-1-carbonitrile

Cat. No.: B2670899
CAS No.: 1909337-42-3
M. Wt: 174.041
InChI Key: NMERHTBBQWPUKW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclobutane-1-carbonitrile is a chemical compound with the CAS Number: 1909337-42-3 . It has a molecular weight of 174.04 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrN/c7-4-6(5-8)2-1-3-6/h1-4H2 . This indicates that the molecule consists of 6 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .

Scientific Research Applications

Formation of Complex Organic Structures

The electrochemical reduction of dihaloalkanes, including compounds similar to 1-(Bromomethyl)cyclobutane-1-carbonitrile, has been investigated for the formation of cyclopropane and cyclobutane derivatives. Such reductions involve nickel(I) salen as a mediator and can lead to a variety of products depending on the reaction conditions, highlighting the potential for synthesizing complex organic structures from simple precursors (Dahm & Peters, 1996).

Influence on Glass Transition Temperature

The incorporation of cyclobutane carbonitrile rings into vinyl copolymers has been shown to significantly influence the glass transition temperature (Tg) of the resulting materials. This effect is dependent on the weight percent of the small-ring monomer incorporated and the mode of incorporation, providing insights into the design of materials with tailored thermal properties (Collette, Gale, & Belletěte, 1980).

Catalytic Reactions for Pharmaceutical Synthesis

Cobalt-catalyzed coupling of ethylene with enynes, using this compound or related compounds, has been employed to form complex chiral molecules. This process demonstrates an innovative use of cyclobutane derivatives in medicinal chemistry, allowing for the synthesis of biologically important products and pharmaceuticals (Pagar & RajanBabu, 2018).

Synthesis of Aminonitriles

Aminonitriles are valuable intermediates in organic synthesis, and this compound has been explored as a precursor for their synthesis. This application underscores the compound's utility in the formation of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (D’hooghe & Kimpe, 2008).

Antiproliferative Activity

Studies on cyclobutane derivatives, including those related to this compound, have identified compounds with significant antiproliferative activity against various cancer cell lines. This research suggests potential applications in the development of new anticancer drugs (Mar'yasov et al., 2020).

Properties

IUPAC Name

1-(bromomethyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c7-4-6(5-8)2-1-3-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMERHTBBQWPUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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